Cas no 2000259-21-0 (methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate)

methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate 化学的及び物理的性質
名前と識別子
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- methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate
- 2000259-21-0
- EN300-1123979
-
- インチ: 1S/C8H12BrN3O2/c1-5(7(10)8(13)14-2)12-4-6(9)3-11-12/h3-5,7H,10H2,1-2H3
- InChIKey: MOOMOJCEEBKWPR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NN(C=1)C(C)C(C(=O)OC)N
計算された属性
- せいみつぶんしりょう: 261.01129g/mol
- どういたいしつりょう: 261.01129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 70.1Ų
methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1123979-10g |
methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate |
2000259-21-0 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1123979-0.1g |
methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate |
2000259-21-0 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1123979-1.0g |
methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate |
2000259-21-0 | 1g |
$1172.0 | 2023-06-09 | ||
Enamine | EN300-1123979-0.5g |
methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate |
2000259-21-0 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1123979-1g |
methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate |
2000259-21-0 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1123979-0.05g |
methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate |
2000259-21-0 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1123979-2.5g |
methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate |
2000259-21-0 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1123979-10.0g |
methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate |
2000259-21-0 | 10g |
$5037.0 | 2023-06-09 | ||
Enamine | EN300-1123979-5g |
methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate |
2000259-21-0 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1123979-0.25g |
methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate |
2000259-21-0 | 95% | 0.25g |
$972.0 | 2023-10-26 |
methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoateに関する追加情報
Methyl 2-Amino-3-(4-Bromo-1H-Pyrazol-1-yl)Butanoate: A Comprehensive Overview of Its Properties and Applications
Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate (CAS No. 2000259-21-0) is a brominated pyrazole derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique molecular structure, combining a pyrazole ring with an ester-functionalized amino acid side chain, making it valuable for drug discovery and material science applications.
The growing interest in heterocyclic compounds like methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate stems from their versatile biological activities. Researchers are particularly focused on its role as a building block for novel drug candidates, especially in the development of kinase inhibitors and anti-inflammatory agents. The presence of both bromine and ester groups in its structure enhances its reactivity, allowing for diverse chemical modifications.
Recent studies highlight the importance of 4-bromo-1H-pyrazole derivatives in addressing current medical challenges, including antibiotic resistance and chronic inflammatory diseases. The methyl ester moiety in this compound improves its solubility profile, making it more suitable for formulation studies. Pharmaceutical companies are actively investigating its potential as a precursor for targeted therapies.
From a synthetic chemistry perspective, methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate offers multiple sites for functionalization. The amino group allows for peptide coupling reactions, while the bromine atom facilitates various cross-coupling reactions. These characteristics make it particularly valuable for combinatorial chemistry and high-throughput screening approaches in drug discovery.
The agrochemical industry has shown increasing interest in pyrazole-containing compounds due to their pesticidal and herbicidal properties. While methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate itself may not be commercially used as an agrochemical, its structural features inspire the design of new crop protection agents with improved efficacy and environmental profiles.
Analytical characterization of methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are crucial for research applications. The bromine atom provides a distinct signature in spectroscopic analysis, facilitating quality control during synthesis and purification processes.
Current market trends indicate growing demand for specialized pharmaceutical intermediates like methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate. The compound's unique combination of functional groups makes it attractive for contract research organizations and academic laboratories working on innovative therapeutic approaches. Suppliers are responding to this demand by improving synthesis protocols and scaling up production.
Safety considerations for handling methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate follow standard laboratory practices for organic compounds. While not classified as highly hazardous, proper personal protective equipment should be used when working with this chemical. Researchers should consult the material safety data sheet (MSDS) for specific handling instructions and disposal guidelines.
The future research directions for methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate include exploring its potential in medicinal chemistry and materials science. Scientists are particularly interested in developing more efficient synthetic routes and investigating its biological activity profile. The compound's structural versatility positions it as a valuable tool for addressing current challenges in healthcare and sustainable chemistry.
For researchers seeking high-quality methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate, it's essential to source the compound from reputable suppliers who provide comprehensive analytical data. The compound's purity significantly impacts experimental results, especially in sensitive biological assays. Many suppliers now offer custom synthesis services to meet specific research requirements for this and related pyrazole derivatives.
In conclusion, methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate (CAS 2000259-21-0) represents an important class of heterocyclic compounds with broad applications in pharmaceutical research and development. Its unique structural features and synthetic versatility continue to attract scientific interest, positioning it as a valuable building block for innovative therapeutic solutions and advanced material applications.
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